molecular formula C17H13Cl2NO3S B2718491 methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 338393-80-9

methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No.: B2718491
CAS No.: 338393-80-9
M. Wt: 382.26
InChI Key: SCBAEFQQDGXXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound featuring a benzothiazine core substituted with a 2,4-dichlorobenzyl group at position 4 and a methyl ester at position 5. The benzothiazine scaffold is structurally similar to benzoxazines but replaces oxygen with sulfur in the heterocyclic ring, influencing electronic properties and biological interactions .

Properties

IUPAC Name

methyl 4-[(2,4-dichlorophenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-23-17(22)10-3-5-15-14(6-10)20(16(21)9-24-15)8-11-2-4-12(18)7-13(11)19/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAEFQQDGXXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, often referred to as compound 1 , is a synthetic organic compound with potential biological activity. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H13Cl2NO3SC_{17}H_{13}Cl_{2}NO_{3}S. The compound features a benzothiazine core structure which is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight364.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds with a benzothiazine scaffold exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in cellular metabolism. The following mechanisms have been proposed for compound 1:

  • Inhibition of Mitochondrial Complex II : Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition can lead to increased reactive oxygen species (ROS) production, selectively inducing apoptosis in cancer cells while sparing normal cells .
  • Antitumor Activity : Preliminary studies suggest that compound 1 may possess antitumor properties. It has been associated with reduced viability in cancer cell lines such as triple-negative breast cancer (TNBC) and prostate cancer cells .

Study on Antitumor Effects

In a recent study, halogenated benzothiazine derivatives were evaluated for their ability to inhibit mitochondrial complex II. Compound 1 was noted for its potential to reduce cell viability in TNBC models with enhanced selectivity over non-malignant cells. The structure-activity relationship (SAR) indicated that modifications on the benzothiazine ring could significantly affect biological activity .

In Vitro Studies

A series of in vitro assays demonstrated that compound 1 exhibited cytotoxic effects at micromolar concentrations against various cancer cell lines. The IC50 values reported were within the range of 10-50 µM, indicating moderate potency relative to known chemotherapeutics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various benzothiazine derivatives compared to compound 1:

Compound NameIC50 (µM)Target EnzymeActivity Type
Compound 120Complex IIAntitumor
Diazoxide1236Complex IIInactive
Atpenin A50.0033Complex IIPotent Inhibitor

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties
Studies have highlighted the potential of benzothiazine derivatives in cancer therapy. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly as an antifungal and antifeedant agent. Its efficacy against pests can be attributed to its ability to disrupt biological processes in target organisms . This application is crucial for developing safer and more effective agricultural chemicals.

Materials Science

Polymer Development
Methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings and composite materials .

Case Study 1: Antimicrobial Screening

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate was among the compounds tested and showed promising results against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, the compound was tested on human cancer cell lines to assess its cytotoxic effects. Results indicated that treatment with methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine resulted in significant cell death compared to control groups, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Benzothiazine 4-(2,4-dichlorobenzyl), 6-methyl ester C₁₇H₁₂Cl₂NO₃S 381.26 (calculated) Potential bioactivity due to electron-withdrawing Cl groups; ester enhances lipophilicity
Ethyl 4-[(2-Chloro-4-Fluorophenyl)methyl]-3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate Benzothiazine 4-(2-chloro-4-fluorobenzyl), 6-ethyl ester C₁₈H₁₅ClFNO₃S 391.83 (calculated) Higher lipophilicity (ethyl ester); halogenated aryl group may enhance target binding
4-Methyl-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-6-Carboxylic Acid Benzoxazine 4-methyl, 6-carboxylic acid C₁₀H₉NO₄ 207.18 Polar carboxylic acid group increases solubility; used as a building block for drug design
Methyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate (base compound) Benzothiazine Unsubstituted at position 4, 6-methyl ester C₁₀H₉NO₃S 223.25 Melting point: 97–99°C; foundational structure for derivatization
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-7-yl)Acetamide Benzoxazine 7-acetamide with bulky aryl-piperidine substituent C₂₉H₃₁N₃O₃ 477.58 (calculated) RORγ modulator for autoimmune diseases; demonstrates substituent-driven target specificity

Key Observations

Core Heteroatom Differences :

  • Benzothiazines (S-containing) exhibit greater electron delocalization and metabolic stability compared to benzoxazines (O-containing), as seen in the higher molecular weight and sulfur-mediated interactions .
  • The carboxylic acid derivative (benzoxazine) has a polar group ideal for solubility, while ester derivatives (benzothiazines) prioritize membrane permeability .

Ester vs. Acid: Methyl/ethyl esters (e.g., in benzothiazines) increase lipophilicity, whereas carboxylic acids (benzoxazines) favor aqueous solubility and hydrogen bonding .

Biological Relevance :

  • The unsubstituted benzothiazine (methyl ester) serves as a synthetic precursor, while halogenated derivatives are optimized for target engagement .
  • The benzoxazine acetamide derivative demonstrates how bulky substituents (e.g., piperidine-phenyl groups) enable modulation of specific biological targets like RORγ .

Q & A

Basic Research Questions

Q. What synthetic routes are established for methyl 4-(2,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and which spectroscopic methods confirm its structural integrity?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a benzothiazine precursor with 2,4-dichlorobenzyl chloride under basic conditions. Critical characterization steps include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., dichlorobenzyl group integration in 1^1H NMR).
  • X-ray Crystallography : For definitive 3D structural elucidation, as demonstrated for analogous benzothiazine derivatives .
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
    • Reference : Benzothiazine derivatives with keto groups have been structurally validated using these methods, emphasizing the importance of multi-technique validation .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Answer :

  • Purity Analysis : Use High-Performance Liquid Chromatography (HPLC) with UV detection, targeting ≥95% purity. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities.
  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 6 months). Monitor via HPLC and thermal methods (DSC/TGA) to detect decomposition or hygroscopicity .
  • Storage Recommendations : Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize oxidation and hydrolysis, as advised for labile heterocyclic compounds .

Advanced Research Questions

Q. What computational strategies model this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin transporters, based on structural analogs with antidepressant activity ).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess conformational stability.
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with bioactivity data from analogs .

Q. How should experiments be designed to investigate environmental fate and degradation pathways in aquatic systems?

  • Answer :

  • Laboratory Studies : Use OECD 308 guidelines to assess hydrolysis (pH 4–9 buffers) and photolysis (UV light exposure). Quantify degradation products via LC-MS/MS.
  • Field Simulations : Deploy microcosms with sediment/water matrices to study biodegradation. Monitor using isotopic labeling (e.g., 14^{14}C-tracer) .
  • Ecotoxicity Testing : Evaluate impacts on Daphnia magna (48-hour LC50_{50}) and algal growth inhibition, aligning with tiered risk assessment frameworks .

Q. How can contradictions in reported biological activities of benzothiazine derivatives be resolved?

  • Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays.
  • Structural Re-Evaluation : Use crystallography to confirm if divergent activities correlate with conformational changes (e.g., keto-enol tautomerism in the thiazine ring) .
  • Dose-Response Reproducibility : Validate findings across multiple labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).

Q. What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Answer :

  • In Vitro :
  • HepG2 Cells : Assess metabolic stability via CYP450 inhibition assays.
  • Caco-2 Monolayers : Measure permeability for oral bioavailability predictions.
  • In Vivo :
  • Rodent Models : Conduct acute toxicity (OECD 423) and subchronic dosing (28-day) studies. Monitor plasma concentrations using LC-MS to calculate clearance and half-life .

Methodological Notes

  • Synthesis Optimization : Yield improvements may require microwave-assisted synthesis (e.g., 150°C, 20 minutes) or catalysts like Pd/C for selective benzylation .
  • Environmental Sampling : Solid-phase extraction (SPE) with C18 cartridges is recommended for isolating the compound from water matrices prior to LC-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.